molecular formula C7H7ClN2O B1359715 6-Chloro-4-(methylamino)nicotinaldehyde CAS No. 449811-29-4

6-Chloro-4-(methylamino)nicotinaldehyde

Cat. No. B1359715
M. Wt: 170.59 g/mol
InChI Key: KBFYJXMMAXTGQP-UHFFFAOYSA-N
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Description

6-Chloro-4-(methylamino)nicotinaldehyde (CMNA) is a chemical compound with a molecular formula of C7H7ClN2O. It has an average mass of 170.596 Da and a monoisotopic mass of 170.024689 Da .


Molecular Structure Analysis

The molecular structure of 6-Chloro-4-(methylamino)nicotinaldehyde consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The canonical SMILES representation of the molecule is CNC1=CC(=NC=C1C=O)Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-4-(methylamino)nicotinaldehyde include a molecular weight of 170.59 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has 1 hydrogen bond donor and 3 hydrogen bond acceptors . The topological polar surface area is 42 Ų .

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: “6-Chloro-4-(methylamino)nicotinaldehyde” is a chemical compound that belongs to the class of nicotinamide derivatives. It is used in the synthesis of N-cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
  • Methods of Application or Experimental Procedures: The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .
  • Results or Outcomes: The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

6-chloro-4-(methylamino)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-9-6-2-7(8)10-3-5(6)4-11/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFYJXMMAXTGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634039
Record name 6-Chloro-4-(methylamino)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-(methylamino)nicotinaldehyde

CAS RN

449811-29-4
Record name 6-Chloro-4-(methylamino)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of (6-chloro-4-(methylamino)pyridin-3-yl)methanol (4.2 g, 24.7 mmol) and manganese(IV) oxide (active, 25.8 g, 296.6 mmol) in dichloromethane (50 mL) and THF (50 mL) was stirred at RT overnight. LCMS showed the reaction was completed. The solid was filtered off, and the filtrate was concentrated to afford the title compound (3.7 g, crude) as a light yellow solid, which was directly used in the next step without further purification. MS (ES+) C7H7ClN2O requires: 170, 172. found: 171, 173 [M+H]+.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25.8 g
Type
catalyst
Reaction Step One

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